3-Amino-5-methoxyindan-1-one hydrochloride
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Overview
Description
3-Amino-5-methoxyindan-1-one hydrochloride: is a chemical compound with the molecular formula C10H12ClNO2 . It is a derivative of indanone, featuring an amino group at the third position and a methoxy group at the fifth position on the indanone ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyindan-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindan-1-one.
Amination: The 5-methoxyindan-1-one undergoes an amination reaction to introduce the amino group at the third position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-methoxyindan-1-one hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted amino or methoxy groups.
Scientific Research Applications
3-Amino-5-methoxyindan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxyindan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Amino-5-methoxyindan-1-one: The free base form without the hydrochloride salt.
3-Amino-5-methoxyindan-2-one: A positional isomer with the amino group at the second position.
5-Methoxyindan-1-one: The parent compound without the amino group.
Uniqueness: 3-Amino-5-methoxyindan-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the indanone ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Biological Activity
3-Amino-5-methoxyindan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Indanone Core : A bicyclic structure that enhances its biological activity.
- Amino Group : Contributes to its interaction with biological targets.
- Methoxy Group : May influence lipophilicity and receptor interactions.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that influence cellular responses .
- Non-Covalent Interactions : Likely engages in hydrogen bonding and hydrophobic interactions with target molecules, leading to functional changes at the molecular level.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound:
- Inhibition of Bacterial Growth : The compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results indicate a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, suggesting moderate efficacy .
Anticancer Activity
Research has also pointed toward potential anticancer properties:
- Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant anti-proliferative activity. For instance, a study reported IC50 values around 10 µg/mL for certain cancer cell lines, highlighting its potential as a therapeutic agent .
Study on Antimicrobial Activity
A recent investigation screened a library of compounds, including this compound, against fungal and bacterial pathogens. The study found that derivatives of this compound displayed promising antimicrobial activity without significant cytotoxicity towards human cells. Notably, compounds with halogen substitutions exhibited enhanced activity against MRSA .
Cytotoxicity Assessment
In evaluating the safety profile of this compound, researchers assessed hemolytic activity on human red blood cells. The results indicated no significant hemolytic activity at concentrations up to 32 µg/mL, suggesting a favorable safety profile for further development as an antimicrobial agent .
Properties
IUPAC Name |
3-amino-5-methoxy-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-6-2-3-7-8(4-6)9(11)5-10(7)12;/h2-4,9H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNWEQSTNQMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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